

N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyl-2-chloropropylamine hydrochloride*

Cat. No.: B032990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **N,N-Dimethyl-2-chloropropylamine hydrochloride**, a key building block in synthetic chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent use, and presents key analytical data for its characterization.

Core Chemical and Physical Properties

N,N-Dimethyl-2-chloropropylamine hydrochloride is a white to off-white crystalline solid.^[1] It is highly soluble in water and soluble in polar organic solvents like methanol and ethanol.^[2] The hydrochloride salt form enhances its stability and ease of handling in experimental settings.^[2]

Property	Value	Source
Molecular Formula	$C_5H_{13}Cl_2N$	[1]
Molecular Weight	158.07 g/mol	[1]
CAS Number	4584-49-0	
Appearance	White to off-white crystalline powder/solid	[1]
Melting Point	187-190 °C	
Water Solubility	Highly soluble	[2]
Solubility in other solvents	Soluble in methanol and ethanol	[2]

Spectroscopic Data

Characterization of **N,N-Dimethyl-2-chloropropylamine hydrochloride** is crucial for confirming its identity and purity. Below are the expected spectroscopic data.

1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.

1H NMR	Chemical Shift (ppm)	Multiplicity	Assignment
~3.4 - 3.6	m	-CH(Cl)-	
~2.9 - 3.2	m	-CH ₂ -N-	
~2.7	s	-N(CH ₃) ₂	
~1.5	d	-CH(Cl)CH ₃	

¹³ C NMR	Chemical Shift (ppm)	Assignment
~60-65	-CH(Cl)-	
~55-60	-CH ₂ -N-	
~45	-N(CH ₃) ₂	
~20	-CH(Cl)CH ₃	

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

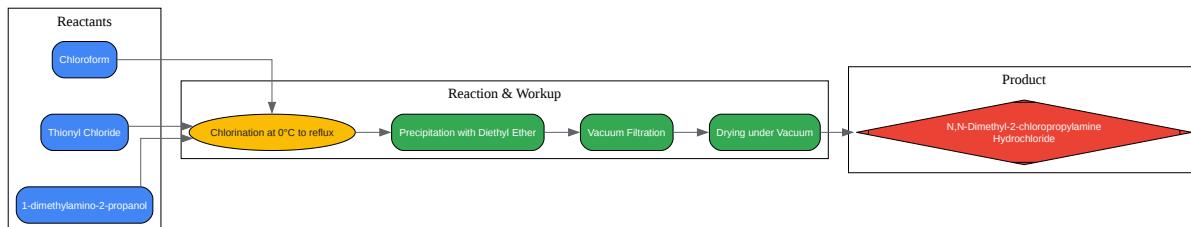
Wavenumber (cm ⁻¹)	Vibrational Mode
2500-3000	N-H stretch (from hydrochloride)
2950-3000	C-H stretch (aliphatic)
1450-1480	C-H bend (aliphatic)
600-800	C-Cl stretch

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis and application of **N,N-Dimethyl-2-chloropropylamine hydrochloride**.

Synthesis of N,N-Dimethyl-2-chloropropylamine Hydrochloride

This protocol describes the synthesis from 1-dimethylamino-2-propanol.


Materials:

- 1-dimethylamino-2-propanol

- Thionyl chloride (SOCl_2)
- Chloroform (CHCl_3)
- Diethyl ether

Procedure:

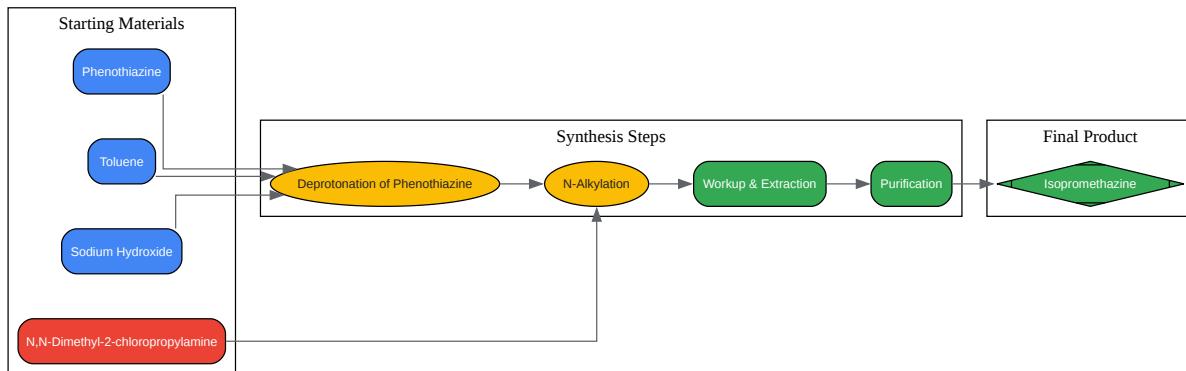
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-dimethylamino-2-propanol in chloroform and cool the solution to 0 °C in an ice bath.
- Slowly add a solution of thionyl chloride in chloroform dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 30 minutes.
- Cool the reaction mixture to room temperature.
- Add diethyl ether to precipitate the product.
- Collect the solid product by vacuum filtration.
- Wash the crystals with cold diethyl ether.
- Dry the purified **N,N-Dimethyl-2-chloropropylamine hydrochloride** under vacuum.

[Click to download full resolution via product page](#)

Synthesis of N,N-Dimethyl-2-chloropropylamine HCl.

Application in the Synthesis of Isopromethazine

N,N-Dimethyl-2-chloropropylamine hydrochloride is a valuable alkylating agent for the synthesis of various pharmaceuticals. The following protocol is adapted for the synthesis of Isopromethazine, a phenothiazine derivative.


Materials:

- Phenothiazine
- Sodium hydroxide (or Potassium hydroxide)
- Toluene
- **N,N-Dimethyl-2-chloropropylamine hydrochloride**

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in toluene.

- Add powdered sodium hydroxide to the solution.
- Heat the mixture to reflux for approximately 2 hours to deprotonate the phenothiazine nitrogen.
- While maintaining reflux, add N,N-Dimethyl-2-chloropropylamine (prepared by neutralizing the hydrochloride salt) dropwise over 1 hour.
- Continue to reflux the reaction mixture for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Cool the mixture to room temperature.
- Filter the reaction mixture to remove inorganic salts.
- Wash the filtrate with water.
- Extract the aqueous layer with toluene.
- Combine the organic layers and wash them with water.
- Concentrate the organic phase under reduced pressure to obtain the crude Isopromethazine free base.
- Further purification can be achieved by vacuum distillation or by forming the hydrochloride salt and recrystallizing.

[Click to download full resolution via product page](#)

Synthesis of Isopromethazine.

Safety Information

N,N-Dimethyl-2-chloropropylamine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.^[2] Wear protective gloves, clothing, eye, and face protection.

Conclusion

N,N-Dimethyl-2-chloropropylamine hydrochloride is a versatile and important intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility as an alkylating agent allows for the construction of complex molecular architectures found in a variety of bioactive compounds. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl-2-chloropropylamine hydrochloride | 4584-49-0 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [N,N-Dimethyl-2-chloropropylamine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032990#n-n-dimethyl-2-chloropropylamine-hydrochloride-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com